molecular formula C11H12N2O2 B14078194 2-(1H-indazol-5-yl)-2-methylpropanoic acid

2-(1H-indazol-5-yl)-2-methylpropanoic acid

Cat. No.: B14078194
M. Wt: 204.22 g/mol
InChI Key: UOGHFYJXBYCVMQ-UHFFFAOYSA-N
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Description

2-(1H-indazol-5-yl)-2-methylpropanoic acid is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indazol-5-yl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of acyl hydrazides to form the indazole core, followed by functionalization to introduce the propanoic acid moiety. This process typically involves the use of aryne chemistry, which allows for the formation of C-C and C-heteroatom bonds on aryl rings .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysis, which offers high regio-, chemo-, and enantio-selectivity. Biocatalysis is advantageous due to its environmentally friendly nature and the ability to conduct reactions under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indazol-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1H-indazol-5-yl)-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indazol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The indazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1H-indazol-5-yl)-2-methylpropanoic acid include other indazole derivatives such as:

  • 1H-indazole-3-carboxylic acid
  • 2H-indazole-4-carboxylic acid
  • 5-nitro-1H-indazole

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylpropanoic acid moiety can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(1H-indazol-5-yl)-2-methylpropanoic acid

InChI

InChI=1S/C11H12N2O2/c1-11(2,10(14)15)8-3-4-9-7(5-8)6-12-13-9/h3-6H,1-2H3,(H,12,13)(H,14,15)

InChI Key

UOGHFYJXBYCVMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)NN=C2)C(=O)O

Origin of Product

United States

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